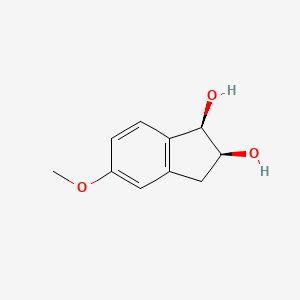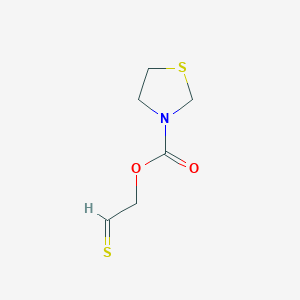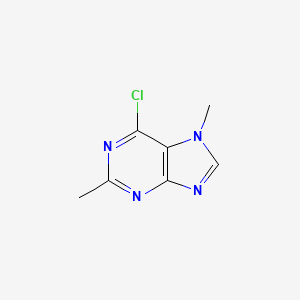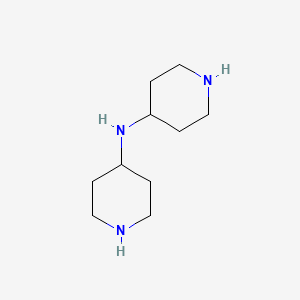
1-(Hexan-3-yl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hexan-3-yl)-1,4-diazepane is an organic compound belonging to the diazepane family Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Hexan-3-yl)-1,4-diazepane can be synthesized through various methods. One common approach involves the reaction of hexan-3-amine with 1,4-dibromobutane under basic conditions. The reaction typically proceeds as follows:
Step 1: Hexan-3-amine is reacted with 1,4-dibromobutane in the presence of a base such as sodium hydroxide.
Step 2: The reaction mixture is heated to facilitate the formation of the diazepane ring.
Step 3: The product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Hexan-3-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The diazepane ring can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or electrophiles in the presence of a suitable catalyst.
Major Products:
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives.
Substitution: Substituted diazepane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Hexan-3-yl)-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Hexan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(Hexan-2-yl)-1,4-diazepane: Similar structure but with a different position of the hexyl group.
1-(Pentyl)-1,4-diazepane: Similar diazepane ring but with a pentyl substituent.
1-(Heptan-3-yl)-1,4-diazepane: Similar structure but with a heptan-3-yl group.
Uniqueness: 1-(Hexan-3-yl)-1,4-diazepane is unique due to its specific substituent position, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H24N2 |
|---|---|
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
1-hexan-3-yl-1,4-diazepane |
InChI |
InChI=1S/C11H24N2/c1-3-6-11(4-2)13-9-5-7-12-8-10-13/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
OMJNCVUWGATYPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC)N1CCCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11908945.png)



![Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl-](/img/structure/B11908976.png)


